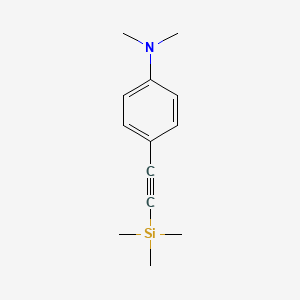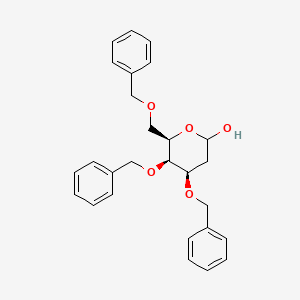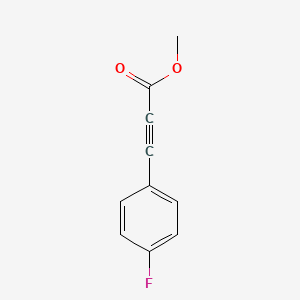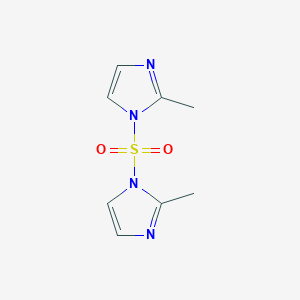![molecular formula C11H7BF9N3 B1352731 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate CAS No. 862095-91-8](/img/structure/B1352731.png)
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
説明
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a useful research compound. Its molecular formula is C11H7BF9N3 and its molecular weight is 362.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalyst in Umpolung Reactivity
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is used as a catalyst in various transformations, predominantly involving umpolung reactivity. Umpolung refers to the reversal of the normal reactivity of a functional group, which is a significant concept in organic synthesis. This compound, along with related triazolium salts, has been found effective in facilitating such reactions (Rovis, Lathrop, & Vora, 2009).
Precursor to N-Heterocyclic Carbenes
It serves as a precursor to N-Heterocyclic Carbenes (NHCs). NHCs are widely used in catalysis, and their preparation is of significant interest in the field of organic and organometallic chemistry. Triazolium salts, including the subject compound, can be converted into NHCs, which are utilized as catalysts and in waste disposal processes (Vora, Lathrop, Reynolds, Kerr, Alaniz, & Rovis, 2011).
Structural Studies and Properties
Studies on the structure, crystal data, and properties of related triazolium compounds, like 3,5-diamino-1,2,4-triazolium tetrafluoroborate, provide insights into the behavior and applications of similar compounds. These studies focus on aspects like hydrogen bonding and the relationship between structure and properties, which are crucial for understanding the practical applications of such compounds (Goreshnik, Gelmboldt, Koroeva, & Ganin, 2011).
Hydrogen Bonding and Anion Recognition
Research on pyrrole-based triazolium-phane compounds, which share structural similarities with the compound , has been conducted to explore their ability to selectively recognize tetrahedral oxyanions through hydrogen bonding in polar media. Such studies are indicative of the potential applications of triazolium compounds in selective molecular recognition and sensing (Cai, Hay, Young, Yang, & Sessler, 2013).
Frustrated Lewis Pair Chemistry
This compound is also relevant in the study of frustrated Lewis pair (FLP) chemistry, particularly in reactions involving dihydrogen activation. FLPs, consisting of Lewis acids and bases that cannot fully react with each other due to steric hindrance, are a key area of research in modern chemistry, with applications in catalysis and hydrogen storage (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).
作用機序
Target of Action
The primary target of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate, also known as 2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate, is receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It interacts with RIPK1, blocking its activity and thereby disrupting the downstream signaling pathways that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the induction of necroptosis, thereby promoting cell survival .
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This means that the compound can effectively prevent cell death via necroptosis, thereby promoting cell survival .
生化学分析
Biochemical Properties
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is known to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in biochemical reactions, including intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions . The interactions between this compound and these biomolecules are crucial for its catalytic activity and overall biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent necroptosis and protect cells from necroptosis-related damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules and enzymes. This compound binds to and inhibits the activity of receptor-interacting protein kinase 1 (RIPK1), thereby preventing the initiation of necroptosis . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of necroptosis and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis and protects cells from damage . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . The distribution of this compound within tissues can influence its efficacy and potential side effects, making it essential to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical properties .
特性
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N3.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-3-1-2-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCIWCCQVTPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457105 | |
| Record name | 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862095-91-8 | |
| Record name | 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)








![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

